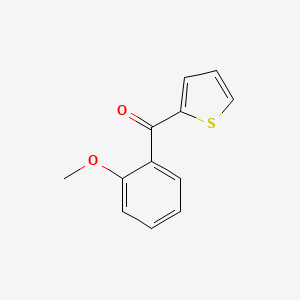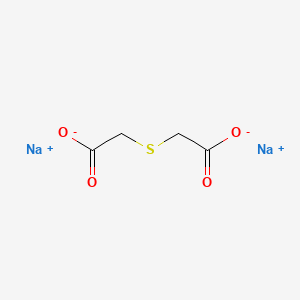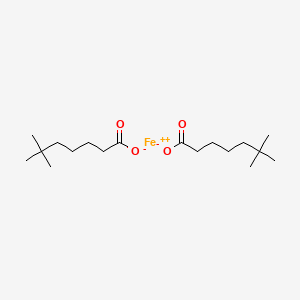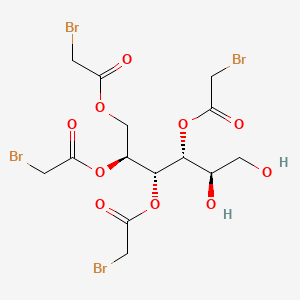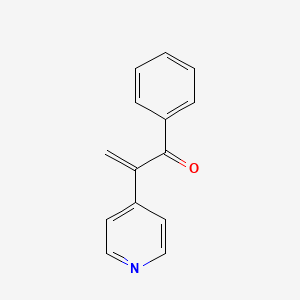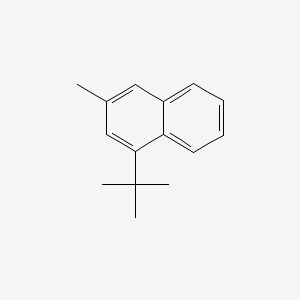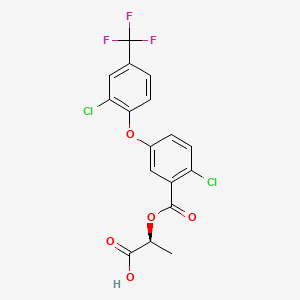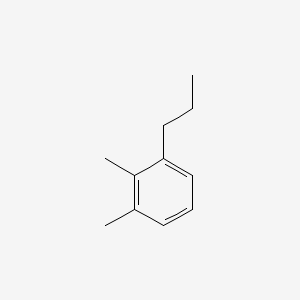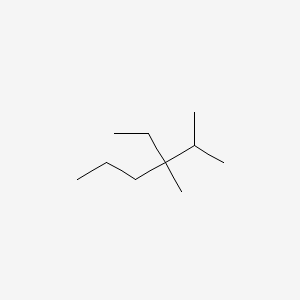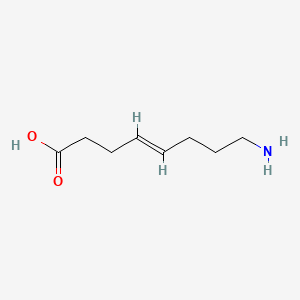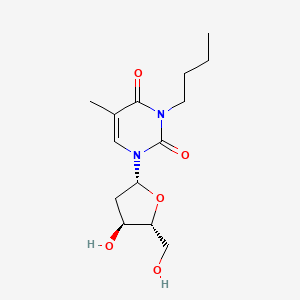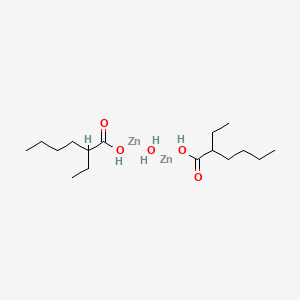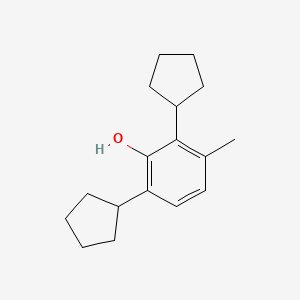
2,6-Dicyclopentyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyclopentyl-m-cresol is an organic compound with the molecular formula C17H24O It is a derivative of m-cresol, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl halides under basic conditionsThe reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyclopentyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives of the original compound.
Substitution: Halogenated or nitrated products depending on the reagents used.
Scientific Research Applications
2,6-Dicyclopentyl-m-cresol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized as an additive in lubricants and polymers to enhance stability and performance.
Mechanism of Action
The mechanism by which 2,6-Dicyclopentyl-m-cresol exerts its effects is primarily through its phenolic hydroxyl group. This group can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound may also interact with bacterial cell membranes, causing physical damage and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
m-Cresol: The parent compound with a simpler structure.
2,6-Dimethylphenol: Another derivative of m-cresol with methyl groups instead of cyclopentyl groups.
2,6-Ditertiary-butyl-para-cresol (BHT): A well-known antioxidant used in food and industrial applications.
Uniqueness
2,6-Dicyclopentyl-m-cresol is unique due to the presence of bulky cyclopentyl groups, which can influence its steric and electronic properties. This makes it more effective in certain applications, such as providing enhanced stability in polymers and lubricants compared to its simpler analogs .
Properties
CAS No. |
94022-19-2 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,6-dicyclopentyl-3-methylphenol |
InChI |
InChI=1S/C17H24O/c1-12-10-11-15(13-6-2-3-7-13)17(18)16(12)14-8-4-5-9-14/h10-11,13-14,18H,2-9H2,1H3 |
InChI Key |
ORSUQDMEHLIUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2CCCC2)O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


